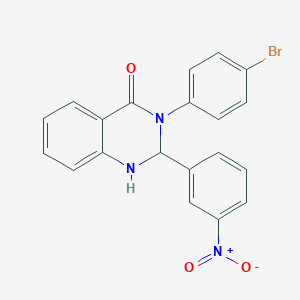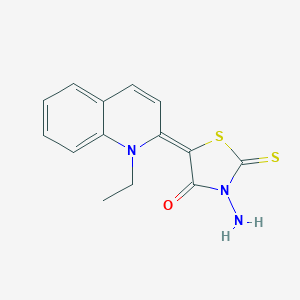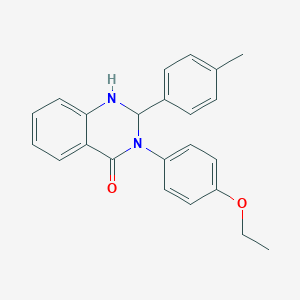
3-(4-ETHOXYPHENYL)-2-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-ETHOXYPHENYL)-2-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with ethoxyphenyl and p-tolyl substituents, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ETHOXYPHENYL)-2-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 4-ethoxybenzaldehyde with p-toluidine to form an intermediate Schiff base, which is then cyclized using a suitable reagent such as ammonium acetate or acetic anhydride. The reaction is usually carried out in a solvent like ethanol or acetic acid under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency. Purification steps such as recrystallization or chromatography would be necessary to obtain the final product in high purity.
化学反応の分析
Types of Reactions
3-(4-ETHOXYPHENYL)-2-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone ring to its dihydro or tetrahydro forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings or the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and microbial infections.
Industry: Used in the development of new materials with specific properties, such as polymers or dyes
作用機序
The mechanism of action of 3-(4-ETHOXYPHENYL)-2-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets, thereby modulating their activity and influencing cellular processes. The exact molecular pathways involved can vary depending on the specific application and target .
類似化合物との比較
Similar Compounds
Quinazolinone Derivatives: Other compounds in the quinazolinone family, such as 2-phenylquinazolin-4-one and 2-methylquinazolin-4-one, share structural similarities but differ in their substituents and biological activities.
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol have similar heterocyclic structures and are known for their diverse biological activities.
Uniqueness
3-(4-ETHOXYPHENYL)-2-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is unique due to its specific substituents, which may confer distinct chemical and biological properties. The presence of the ethoxyphenyl and p-tolyl groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable candidate for further research and development.
特性
分子式 |
C23H22N2O2 |
|---|---|
分子量 |
358.4g/mol |
IUPAC名 |
3-(4-ethoxyphenyl)-2-(4-methylphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C23H22N2O2/c1-3-27-19-14-12-18(13-15-19)25-22(17-10-8-16(2)9-11-17)24-21-7-5-4-6-20(21)23(25)26/h4-15,22,24H,3H2,1-2H3 |
InChIキー |
QRXBPZUWWLGXLP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)C |
正規SMILES |
CCOC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


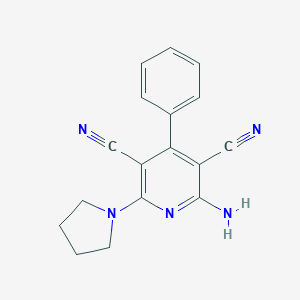
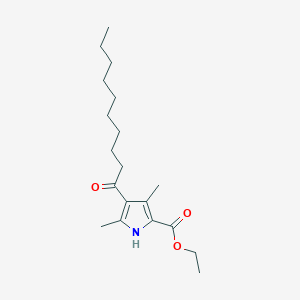
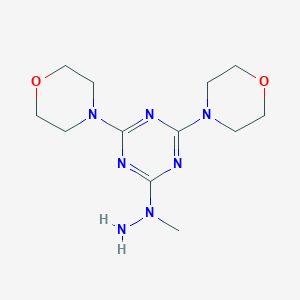
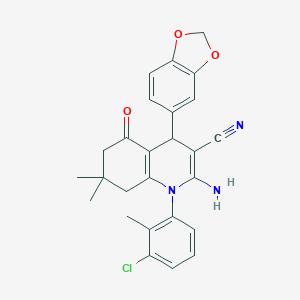
![N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)acetamide](/img/structure/B393003.png)

![N'-[2-(benzyloxy)benzylidene]-2-(2-pyrimidinylsulfanyl)acetohydrazide](/img/structure/B393009.png)
![6,8-dibromo-3-[(2-phenyl-1,3-thiazolidin-3-yl)carbonyl]-2H-chromen-2-one](/img/structure/B393011.png)
![1,7-Diphenyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-amine](/img/structure/B393012.png)

![N'-[2-(allyloxy)-5-bromobenzylidene]-2-[(1-bromo-2-naphthyl)oxy]butanohydrazide](/img/structure/B393016.png)
![1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N'-[(1E,2E)-BUT-2-EN-1-YLIDENE]-5-[(MORPHOLIN-4-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE](/img/structure/B393017.png)
